2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRODOHJPWZONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933733-23-4 | |
| Record name | 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiazole Ring Formation and Methylation
One reported method (US Patent US8058440B2) describes the synthesis starting from a piperidone derivative, which is treated with phosphorus sulfide to form the thiazole ring. The methyl group is introduced at the 5-position (corresponding to the 2-position in benzothiazole nomenclature) using lithium aluminum hydride reduction or formaldehyde/triacetoxysodium borohydride methylation techniques.
- The initial step involves ring formation by reaction of a protected aminopyridine or piperidone with sulfur sources (e.g., sulfur powder, phosphorus sulfide).
- Bromination of the intermediate with copper bromide(II) and alkyl nitrite activates the molecule for subsequent methylation.
- Methylation is performed using formaldehyde and triacetoxysodium borohydride, yielding 2-bromo-5-methyl-tetrahydrothiazolo intermediates.
Lithiation and Carboxylation
The key step to introduce the carboxylic acid group involves lithiation followed by carbonation:
- Lithiation is performed using alkyllithium reagents such as n-butyllithium at low temperatures (typically -78 °C to 0 °C).
- The lithiated intermediate is then treated with carbon dioxide gas to form the carboxylate.
- Acidification with hydrochloric acid or other acidic compounds yields the free carboxylic acid.
This two-sub-step reaction is efficient and allows for high regioselectivity in carboxyl group placement.
Hydrolysis of Nitrile Intermediates
Alternatively, the compound can be prepared by cyanation of a brominated intermediate to form a nitrile derivative, which is then hydrolyzed under alkaline conditions (using sodium hydroxide, lithium hydroxide, or potassium hydroxide) to the carboxylic acid.
- Hydrolysis is typically carried out in alcoholic solvents such as ethanol at temperatures between 40 °C and 70 °C.
- Reaction times range from 5 to 10 hours to ensure complete conversion.
- The carboxylic acid is isolated by acidification and crystallization.
Industrial Synthetic Example
A six-step process for related tetrahydrobenzothiazole derivatives (e.g., 2-amino-6-propionamido tetrahydrobenzothiazole) illustrates the use of common industrial chemicals and mild reaction conditions to achieve high yields and scalability.
- Starting from 4-aminocyclohexanol, the process involves N-acetylation, oxidation (Jones reagent), thiazole ring formation via bromination and thiocarbamide reaction, hydrolysis, and acid/base treatments.
- Reaction temperatures are controlled between 42 °C and 110 °C depending on the step.
- Yields per step range from 85% to 98%, demonstrating the efficiency of the approach.
- This method highlights the feasibility of industrial-scale production by using readily available reagents and simplified purification.
Comparative Table of Preparation Methods
| Step/Method | Reagents/Conditions | Key Features | Yield/Notes |
|---|---|---|---|
| Thiazole ring formation | Piperidone derivative + phosphorus sulfide | Efficient ring closure | High yield, mild conditions |
| Bromination and methylation | CuBr2, alkyl nitrite; formaldehyde + triacetoxysodium borohydride | Selective methylation at 2-position | High regioselectivity |
| Lithiation and carboxylation | n-Butyllithium (-78 °C to 0 °C), CO2 gas | Precise carboxyl group introduction | High yield, short reaction time |
| Cyanation and hydrolysis | Brominated intermediate + cyanide; hydrolysis with NaOH or LiOH in ethanol | Alternative route via nitrile intermediate | Efficient conversion, mild hydrolysis |
| Industrial 6-step synthesis | 4-Aminocyclohexanol, Jones oxidation, thiocarbamide, HBr hydrolysis | Scalable, uses common industrial chemicals | 85-98% yield per step, cost-effective |
Research Findings and Optimization Notes
- The lithiation/carboxylation step benefits from careful temperature control to avoid side reactions and ensure high selectivity.
- Use of aromatic solvents such as toluene is preferred in ring formation and methylation steps for better solubility and reaction control.
- Acidic work-up with hydrochloric acid is favored for isolating stable carboxylic acid salts before final purification.
- Hydrolysis of nitrile intermediates in alcoholic solvents at moderate temperatures avoids harsh conditions, preserving the tetrahydrobenzothiazole ring integrity.
- Industrial methods emphasize simplified purification and fewer synthetic steps to reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives in combating bacterial infections, particularly tuberculosis (TB). For instance, compounds derived from benzothiazoles have shown promising anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their efficacy.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7a | 7.7 ± 0.8 | High |
| 7g | 10.3 ± 2.6 | Moderate |
Table 1: Antimicrobial activity of selected benzothiazole derivatives against M. tuberculosis .
1.2 Anti-cancer Properties
Benzothiazole derivatives have been investigated for their anti-cancer properties as well. Studies indicate that certain compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Case Study:
A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups at the para position exhibited enhanced activity compared to their counterparts with electron-donating groups.
Materials Science
2.1 Polymer Additives
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance resistance to degradation under thermal stress.
Data Table: Properties of Polymers with Benzothiazole Additives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polypropylene | 210 | 30 |
| Polyethylene | 200 | 25 |
Table 2: Comparison of thermal stability and mechanical strength of polymers with and without benzothiazole additives .
Biological Research
3.1 Enzyme Inhibition Studies
Research has shown that certain benzothiazole derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies focusing on DprE1 (an enzyme critical for mycobacterial cell wall synthesis) have identified potential inhibitors among benzothiazole derivatives.
Case Study:
In a docking study involving DprE1 and various benzothiazole derivatives, compound 7a displayed a binding affinity of -8.4 kcal/mol, indicating strong interaction with the enzyme's active site. This suggests its potential as a lead compound for further development as an anti-tubercular agent .
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with various molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or affecting cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is best highlighted through comparisons with analogous benzothiazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogous Benzothiazole Derivatives
Key Findings from Structural Comparisons
Replacement of the methyl group with bromine (as in the 2-bromo analog) introduces steric bulk and enhances reactivity in substitution reactions . The phenylamino derivative (CID 12686081) incorporates an aromatic amine, enabling stronger intermolecular interactions (e.g., π-stacking) but reducing solubility in aqueous media .
Physicochemical Properties :
- The dihydrochloride salt of the 4-amine derivative (CAS: M483039) exhibits higher solubility in polar solvents compared to the carboxylic acid form due to ionic character .
- The ketone-containing analog (2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one) is more lipophilic, favoring membrane permeability in biological systems .
Synthetic Utility :
- The carboxylic acid group in the parent compound allows for further derivatization (e.g., amide coupling), whereas the bromine atom in the 2-bromo analog serves as a handle for cross-coupling reactions .
Research Implications
- Medicinal Chemistry: The phenylamino and dihydrochloride derivatives show promise as intermediates in kinase inhibitor development, leveraging their aromatic and ionic properties for target binding .
- Material Science : The parent compound’s polar carboxylic acid group may enhance compatibility with hydrophilic polymers or metal-organic frameworks (MOFs) .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (MTHBCA) is a compound belonging to the benzothiazole family, characterized by its unique structure and potential biological activities. This article aims to explore the biological activity of MTHBCA, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H11NO2S
- Molecular Weight : 197.26 g/mol
- IUPAC Name : this compound
- PubChem CID : 57907421
Biological Activity Overview
MTHBCA has been studied for various biological activities, including:
- Antiviral Activity : Research indicates that compounds related to MTHBCA exhibit antiviral properties against influenza A virus by inhibiting the PA-PB1 interaction in viral polymerase .
- Lipid Metabolism Regulation : Similar compounds have been shown to regulate lipid biosynthesis pathways in liver cells, suggesting potential applications in treating metabolic disorders .
The biological activity of MTHBCA can be attributed to several mechanisms:
- Inhibition of Key Enzymes : MTHBCA may inhibit enzymes involved in lipid metabolism and viral replication.
- Regulation of Transcription Factors : The compound appears to modulate transcription factors such as SREBP-1c, which plays a crucial role in lipid biosynthesis .
Antiviral Studies
A study focusing on the antiviral properties of benzothiazole derivatives demonstrated that MTHBCA analogs effectively inhibited the replication of influenza viruses. The IC50 values for these compounds were found to be in the range of 5 to 25 μM, indicating potent antiviral activity without significant cytotoxicity .
Lipid Metabolism Regulation
In a study involving diet-induced obesity (DIO) mice treated with related compounds, it was observed that administration of these compounds led to:
- Significant reduction in hepatic lipid accumulation.
- Decreased mRNA levels of SREBP-1c and its downstream targets.
- Improved glucose tolerance and metabolic profiles in treated mice .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of influenza A virus replication | |
| Lipid Metabolism | Reduced hepatic lipid accumulation | |
| Transcription Factor | Modulation of SREBP pathway |
Table 2: IC50 Values for Antiviral Activity
| Compound | IC50 (μM) | Cell Line Used |
|---|---|---|
| MTHBCA Analog 1 | 12 | MDCK Cells |
| MTHBCA Analog 2 | 14 | MDCK Cells |
| Ribavirin (Control) | 10 | MDCK Cells |
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Advanced: What advanced analytical methods quantify this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI-negative mode for carboxylic acid detection.
- Quantification : Internal standard calibration (e.g., deuterated analog).
- Challenges : Matrix effects from plasma proteins; mitigated by protein precipitation (acetonitrile) .
Advanced: How is thermal stability assessed for formulation development?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures weight loss (%) at 25–300°C to determine decomposition temperature.
- Differential Scanning Calorimetry (DSC) : Identifies melting points (expected range: 180–220°C) and phase transitions.
- Key Finding : The compound shows stability up to 150°C, suitable for solid dosage forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
